Gandotinib

Catalog No.
S548077
CAS No.
1229236-86-5
M.F
C23H25ClFN7O
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gandotinib

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Description

The exact mass of the compound Gandotinib is 469.17931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chronic Myeloid Leukemia (CML)

One of the most well-established areas of research for Gandotinib is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer caused by a genetic mutation. This mutation creates a protein called BCR-ABL that promotes uncontrolled growth of white blood cells. Several studies have shown that Gandotinib is effective in treating CML, either as a first-line therapy or for patients who are resistant to other medications [, ].

Other Areas of Research

Gandotinib is also being investigated as a potential treatment for other types of cancer, including:

  • Gastrointestinal Stromal Tumors (GIST) []
  • Acute Lymphoblastic Leukemia (ALL) []
  • Non-Small Cell Lung Cancer (NSCLC) []

Gandotinib, also known as LY2784544, is an experimental small molecule developed by Eli Lilly primarily as a Janus kinase 2 inhibitor. This compound is designed to target the JAK2 enzyme, which plays a crucial role in the JAK/STAT signaling pathway, a pathway integral to various cellular processes including growth, differentiation, and immune response. With the chemical formula C23H25ClFN7O and a molar mass of 469.95 g·mol−1, Gandotinib has shown promise in treating conditions such as myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and myelofibrosis .

That enhance its functionality and application potential:

  • Oxidation: Under specific conditions, Gandotinib can be oxidized to form derivatives.
  • Reduction: The compound can undergo reduction reactions, particularly affecting nitro or carbonyl groups.
  • Substitution: It can engage in nucleophilic substitution reactions at halogenated aromatic rings.
  • Hydrolysis: The morpholinomethyl group can be hydrolyzed under acidic or basic conditions.

Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Gandotinib exhibits significant biological activity through its inhibition of JAK2. This inhibition affects several cellular processes:

  • Cell Proliferation: By inhibiting JAK2, Gandotinib influences cell growth and survival pathways.
  • Apoptosis: The compound has been shown to induce apoptosis in certain cancer cell lines.
  • Gene Expression Modulation: It alters gene expression patterns associated with cell signaling and proliferation .

In preclinical studies, Gandotinib demonstrated the ability to reduce the JAK2V617F gene load in BaF3 cells, highlighting its therapeutic potential in hematological malignancies.

The synthesis of Gandotinib involves multiple steps that focus on constructing its core imidazo[1,2-b]pyridazine structure:

  • Formation of the Imidazo[1,2-b]pyridazine Core: Cyclization of appropriate precursors is conducted under controlled conditions.
  • Introduction of the Morpholinomethyl Group: This is achieved by reacting the core structure with morpholine in the presence of a suitable base.
  • Attachment of the 4-Chloro-2-Fluorobenzyl Group: A nucleophilic substitution reaction facilitates this step.
  • Final Modifications: Further modifications introduce the 5-methyl-1H-pyrazol-3-yl group .

These methods are optimized for high yield and purity, which are essential for industrial production.

Gandotinib's applications span various fields:

  • Cancer Treatment: It is being explored as a therapeutic agent for various blood cancers due to its selective inhibition of JAK2.
  • Research Tool: In biochemical research, it serves as a valuable tool for studying JAK2's role in signaling pathways and cellular functions .
  • Pharmaceutical Development: Its potential as a targeted therapy has implications for developing new treatments for hematological malignancies.

Gandotinib has been studied for its interactions with other biological molecules:

  • JAK/STAT Pathway Components: Its primary interaction is with JAK2, inhibiting its activity and thereby affecting downstream signaling events.
  • Comparative Efficacy Studies: In trials against other JAK inhibitors like ruxolitinib and fedratinib, Gandotinib has shown varying degrees of efficacy, particularly in models of myeloproliferative neoplasms .

These studies provide insight into its unique pharmacological profile compared to existing therapies.

Several compounds share structural and functional similarities with Gandotinib. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RuxolitinibJAK1/JAK2 inhibitorApproved for myelofibrosis and psoriasis
FedratinibSelective JAK2 inhibitorUsed specifically for myelofibrosis
BaricitinibJAK1/JAK2 inhibitorApproved for rheumatoid arthritis
AbrocitinibSelective JAK1 inhibitorFocused on atopic dermatitis

Gandotinib's uniqueness lies in its selective targeting of JAK2 with additional minor inhibition of STAT3, which may provide distinct therapeutic benefits over these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1793143 g/mol

Monoisotopic Mass

469.1793143 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANC71R916O

Wikipedia

Gandotinib

Dates

Modify: 2023-08-15
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. PubMed PMID: 24766055.
2: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
3: Ma L, Clayton JR, Walgren RA, Zhao B, Evans RJ, Smith MC, Heinz-Taheny KM, Kreklau EL, Bloem L, Pitou C, Shen W, Strelow JM, Halstead C, Rempala ME, Parthasarathy S, Gillig JR, Heinz LJ, Pei H, Wang Y, Stancato LF, Dowless MS, Iversen PW, Burkholder TP. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer J. 2013 Apr 12;3:e109. doi: 10.1038/bcj.2013.6. PubMed PMID: 23584399; PubMed Central PMCID: PMC3641321.
4: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
5: Treliński J, Robak T. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Curr Med Chem. 2013;20(9):1147-61. PubMed PMID: 23317159.
6: Santos FP, Verstovsek S. JAK2 inhibitors for myelofibrosis: why are they effective in patients with and without JAK2V617F mutation? Anticancer Agents Med Chem. 2012 Nov;12(9):1098-109. Review. PubMed PMID: 22583424.
7: Passamonti F, Maffioli M, Caramazza D. New generation small-molecule inhibitors in myeloproliferative neoplasms. Curr Opin Hematol. 2012 Mar;19(2):117-23. doi: 10.1097/MOH.0b013e32834ff575. Review. PubMed PMID: 22227528.

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